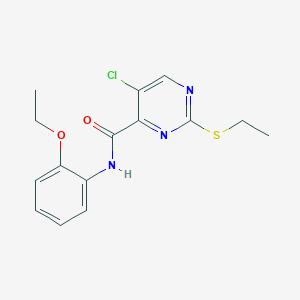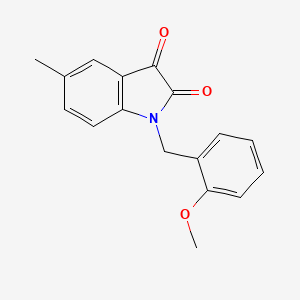![molecular formula C18H16BrNO4 B11419240 5-bromo-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11419240.png)
5-bromo-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1-[2-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-BROMO-1-[2-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride under sulfuric acid catalysis . This is followed by bromination using bromine in the presence of iron powder, and finally, deacetylation to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include bromine, acetic anhydride, and iron powder . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-1-[2-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H16BrNO4 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-bromo-1-[2-(2-methoxyphenoxy)ethyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C18H16BrNO4/c1-11-9-12(19)10-13-16(11)20(18(22)17(13)21)7-8-24-15-6-4-3-5-14(15)23-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
BJEIELJAQSRPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CCOC3=CC=CC=C3OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11419167.png)
![1-(3,5-dimethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11419175.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11419179.png)
![(3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid](/img/structure/B11419186.png)
![4-(2-{[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B11419196.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11419200.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11419208.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11419215.png)
![2-[(2-methoxyphenoxy)methyl]-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11419218.png)

![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11419235.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B11419259.png)
